

# Technical Guide: 6-Fluoroquinolin-2-amine (CAS 791626-57-8)

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## Compound of Interest

Compound Name: 6-Fluoroquinolin-2-amine

Cat. No.: B1339043

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## Introduction

**6-Fluoroquinolin-2-amine** is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure in numerous biologically active compounds. The presence of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known properties, synthesis, and applications of **6-Fluoroquinolin-2-amine**.

## Physicochemical Properties

A summary of the available quantitative data for **6-Fluoroquinolin-2-amine** is presented in Table 1. These properties are essential for designing synthetic routes and for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of **6-Fluoroquinolin-2-amine**

Property	Value	Source
CAS Number	791626-57-8	N/A
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FN <sub>2</sub>	[1]
Molecular Weight	162.16 g/mol	[1]
Melting Point	141-148 °C	[1]
Boiling Point	335.8 °C at 760 mmHg	[1]
Density	1.315 g/cm <sup>3</sup>	[1]
pKa (Predicted)	5.96 ± 0.43	[1]
Flash Point	156.9 °C	[1]

## Spectral Data

As of the latest information available, detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **6-Fluoroquinolin-2-amine** has not been found in publicly accessible databases. Researchers are advised to acquire this data upon synthesis or purchase for thorough characterization.

## Experimental Protocols

**6-Fluoroquinolin-2-amine** is a key intermediate in the synthesis of more complex molecules. Below are generalized experimental protocols for its synthesis and its application in the synthesis of a known bioactive compound.

## Synthesis of 6-Fluoroquinolin-2-amine

A potential synthetic route to **6-Fluoroquinolin-2-amine** involves the deacetylation of N-(6-fluoroquinolin-2-yl)acetamide.[1]

Reaction:

- Starting Material: N-(6-fluoroquinolin-2-yl)acetamide
- Reagents: Hydrazine hydrate

- Solvent: Ethanol
- Conditions: Inert atmosphere

#### Methodology:

- To a solution of N-(6-fluoroquinolin-2-yl)acetamide in ethanol, add hydrazine hydrate.
- The reaction mixture is typically heated under reflux in an inert atmosphere.
- Reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent under reduced pressure and purification of the residue by crystallization or column chromatography.

Note: This is a generalized protocol based on available information. For a detailed procedure, it is highly recommended to consult the full text of the cited literature (DOI: [10.1021/acs.orglett.1c01484](https://doi.org/10.1021/acs.orglett.1c01484)).

## Application in the Synthesis of the Histone Deacetylase (HDAC) Inhibitor CHR-3996

**6-Fluoroquinolin-2-amine** is a precursor to 6-fluoroquinoline-2-carbaldehyde, which is then used in the synthesis of the potent and selective Class I HDAC inhibitor, CHR-3996.<sup>[2]</sup>

#### Multi-step Synthesis Overview:

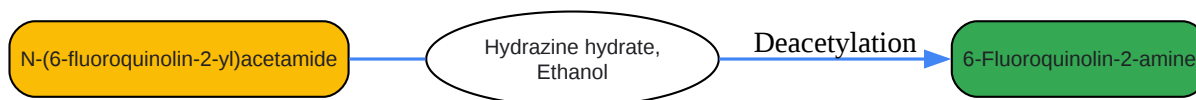
- Diazotization and Sandmeyer-type Reaction: **6-Fluoroquinolin-2-amine** is converted to the corresponding diazonium salt, which is then transformed into 2-cyano-6-fluoroquinoline.
- Reduction: The cyano group is reduced to an aldehyde to yield 6-fluoroquinoline-2-carbaldehyde.
- Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine intermediate to form the core structure of CHR-3996.

- Final Synthetic Steps: Subsequent steps involve coupling with the pyrimidine moiety and final deprotection to yield CHR-3996.

Note: This is a simplified overview. The detailed experimental procedures can be found in the medicinal chemistry literature describing the discovery of CHR-3996 (e.g., J. Med. Chem. 2010, 53, 24, 8663–8678).

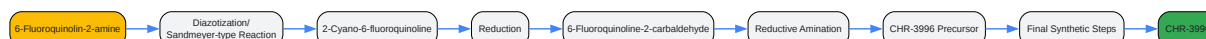
## Visualized Experimental Workflows

The following diagrams illustrate the key synthetic pathways involving **6-Fluoroquinolin-2-amine**.



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Caption: Synthesis of **6-Fluoroquinolin-2-amine**.



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Caption: Role in CHR-3996 Synthesis.

## Safety Information

While a comprehensive Safety Data Sheet (SDS) for **6-Fluoroquinolin-2-amine** was not readily available, related compounds such as 6-Fluoroquinolin-2(1H)-one are classified as harmful if swallowed, in contact with skin, or inhaled, and cause skin and eye irritation.[3] It is prudent to handle **6-Fluoroquinolin-2-amine** with similar precautions.

General Handling Precautions:

- Work in a well-ventilated area, preferably a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

## Conclusion

**6-Fluoroquinolin-2-amine** is a valuable and versatile building block in the synthesis of complex organic molecules, most notably demonstrated by its role in the development of the HDAC inhibitor CHR-3996. While detailed public data on its spectral and safety profiles are limited, its synthetic utility is evident. Further research and publication of its fundamental chemical data would be of great benefit to the scientific community.

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## References

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